Cas no 605680-36-2 (2-(3-Fluorophenoxy)-2-methylpropanoic acid)
2-(3-Fluorophenoxy)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- Propanoic acid, 2-(3-fluorophenoxy)-2-methyl-
- 2-(3-fluorophenoxy)-2-methylPropanoic acid
- 2-(3-Fluorophenoxy)-2-methylpropanoic acid
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Computed Properties
- Exact Mass: 198.06923
Experimental Properties
- PSA: 46.53
2-(3-Fluorophenoxy)-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F189200-500mg |
2-(3-Fluorophenoxy)-2-methylpropanoic acid |
605680-36-2 | 500mg |
$ 495.00 | 2022-06-05 | ||
| TRC | F189200-1000mg |
2-(3-Fluorophenoxy)-2-methylpropanoic acid |
605680-36-2 | 1g |
$ 825.00 | 2022-06-05 | ||
| TRC | F189200-2500mg |
2-(3-Fluorophenoxy)-2-methylpropanoic acid |
605680-36-2 | 2500mg |
$ 1650.00 | 2022-06-05 | ||
| A2B Chem LLC | AG79481-500mg |
Propanoic acid, 2-(3-fluorophenoxy)-2-Methyl- |
605680-36-2 | >95% | 500mg |
$467.00 | 2024-04-19 | |
| A2B Chem LLC | AG79481-1g |
Propanoic acid, 2-(3-fluorophenoxy)-2-Methyl- |
605680-36-2 | >95% | 1g |
$509.00 | 2024-04-19 | |
| A2B Chem LLC | AG79481-5g |
Propanoic acid, 2-(3-fluorophenoxy)-2-Methyl- |
605680-36-2 | >95% | 5g |
$995.00 | 2024-04-19 | |
| A2B Chem LLC | AG79481-10g |
Propanoic acid, 2-(3-fluorophenoxy)-2-Methyl- |
605680-36-2 | >95% | 10g |
$1412.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739011-1g |
2-(3-Fluorophenoxy)-2-methylpropanoic acid |
605680-36-2 | 98% | 1g |
¥3940.00 | 2024-05-07 | |
| abcr | AB529485-500mg |
2-(3-Fluorophenoxy)-2-methylpropanoic acid; . |
605680-36-2 | 500mg |
€269.00 | 2025-04-17 | ||
| abcr | AB529485-1g |
2-(3-Fluorophenoxy)-2-methylpropanoic acid; . |
605680-36-2 | 1g |
€317.00 | 2025-04-17 |
2-(3-Fluorophenoxy)-2-methylpropanoic acid Suppliers
2-(3-Fluorophenoxy)-2-methylpropanoic acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-(3-Fluorophenoxy)-2-methylpropanoic acid
Introduction to 2-(3-Fluorophenoxy)-2-methylpropanoic acid (CAS No: 605680-36-2)
2-(3-Fluorophenoxy)-2-methylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No) 605680-36-2, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable scaffold for the development of novel therapeutic agents. The presence of a fluorine atom at the 3-position of the phenyl ring and the combination with a methylpropanoic acid moiety contribute to its unique chemical and pharmacological properties.
The structure-activity relationship (SAR) of 2-(3-Fluorophenoxy)-2-methylpropanoic acid has been extensively studied, particularly in the context of its potential applications as an intermediate in the synthesis of bioactive molecules. The fluorine substituent, known for its ability to modulate metabolic stability, lipophilicity, and binding affinity, plays a crucial role in enhancing the pharmacokinetic profiles of drug candidates. This feature has made fluorinated compounds, including derivatives of 2-(3-Fluorophenoxy)-2-methylpropanoic acid, increasingly popular in modern drug design.
In recent years, advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel pharmacophores. The fluorophenoxy group in 2-(3-Fluorophenoxy)-2-methylpropanoic acid has been found to interact favorably with various biological targets, including enzymes and receptors involved in critical metabolic pathways. For instance, studies have demonstrated its potential role as a lead compound in the development of inhibitors targeting diseases such as cancer and inflammatory disorders. The methylpropanoic acid moiety, on the other hand, contributes to the compound's solubility and bioavailability, which are essential factors for its clinical efficacy.
The synthesis of 2-(3-Fluorophenoxy)-2-methylpropanoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to streamline the process. These methods not only improve efficiency but also minimize waste generation, aligning with green chemistry principles. The growing emphasis on sustainable practices in pharmaceutical manufacturing has further driven the development of innovative synthetic routes for compounds like 2-(3-Fluorophenoxy)-2-methylpropanoic acid.
From a medicinal chemistry perspective, the fluorine atom at the 3-position of the phenyl ring offers tunability for optimizing drug-like properties. This includes adjustments to electronic effects, steric hindrance, and hydrogen bonding capabilities. Such flexibility allows chemists to fine-tune interactions with biological targets, enhancing both potency and selectivity. Recent publications highlight the use of fluorinated phenoxy compounds as key intermediates in designing kinase inhibitors, which are pivotal in treating cancers and other chronic diseases. The structural features of 2-(3-Fluorophenoxy)-2-methylpropanoic acid make it a promising candidate for further exploration in this area.
The pharmacological evaluation of 2-(3-Fluorophenoxy)-2-methylpropanoic acid has revealed intriguing properties that warrant further investigation. Preclinical studies suggest that this compound may exhibit anti-inflammatory and anti-proliferative effects, making it a candidate for therapeutic intervention in conditions such as rheumatoid arthritis and certain types of cancer. The ability to modulate key signaling pathways without significant off-target effects is a desirable characteristic for any drug candidate. Ongoing research aims to elucidate the precise mechanisms through which fluorinated phenoxy compounds, including derivatives like 2-(3-Fluorophenoxy)-2-methylpropanoic acid, exert their biological effects.
In conclusion, 2-(3-Fluorophenoxy)-2-methylpropanoic acid (CAS No: 605680-36-2) represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features, particularly the combination of a fluoro-substituted phenyl ring and an acyclic ester moiety, contribute to its versatility as a building block for drug discovery. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like this are poised to play an increasingly important role in addressing unmet medical needs.
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